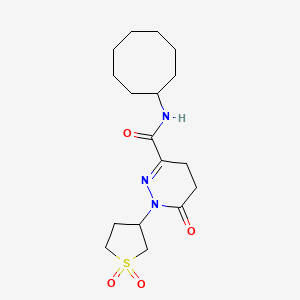![molecular formula C23H27ClN2O3 B11144658 [4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone](/img/structure/B11144658.png)
[4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone is a complex organic compound that features a combination of piperazine and tetrahydropyran structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrahydropyran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinated aromatic compounds and methoxy-substituted tetrahydropyrans, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, [4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound could be investigated for its potential therapeutic effects. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of [4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorinated aromatic structure.
2-Fluorodeschloroketamine: A compound with a similar piperazine structure.
Uniqueness
What sets [4-(3-chlorophenyl)piperazino][4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanone apart is its combination of both piperazine and tetrahydropyran structures, which may confer unique chemical and biological properties not found in the similar compounds listed above.
Propiedades
Fórmula molecular |
C23H27ClN2O3 |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(4-methoxyphenyl)oxan-4-yl]methanone |
InChI |
InChI=1S/C23H27ClN2O3/c1-28-21-7-5-18(6-8-21)23(9-15-29-16-10-23)22(27)26-13-11-25(12-14-26)20-4-2-3-19(24)17-20/h2-8,17H,9-16H2,1H3 |
Clave InChI |
FUSLYEKYYBNHEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3,4-dichlorobenzyl)oxy]-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one](/img/structure/B11144578.png)
![6-{[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid](/img/structure/B11144582.png)
![(2S)-(4-hydroxyphenyl)({[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)ethanoic acid](/img/structure/B11144583.png)
![1-benzyl-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11144589.png)
![2-(4-Tert-butylphenyl)-6-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole](/img/structure/B11144593.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(pentyloxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B11144601.png)
![(5Z)-5-[(2-hydroxyquinolin-3-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11144610.png)
![2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol](/img/structure/B11144611.png)

![5-(3-butoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11144621.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B11144626.png)
![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)propanamide](/img/structure/B11144627.png)
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-(propan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11144648.png)
![4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbenzamide](/img/structure/B11144655.png)
